REACTION_CXSMILES
|
[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
|
Name
|
Jones reagent
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise in a period of 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Celite (100 g) was then added
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite (13×2 cm)
|
Type
|
WASH
|
Details
|
washed with 2:1 acetone-water (3×200 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the most acetone from the combined filtrate
|
Type
|
CUSTOM
|
Details
|
gave a aqueous suspension
|
Type
|
WASH
|
Details
|
The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure
|
Type
|
ADDITION
|
Details
|
Water (500 ml) was added to the isolated middle oily layer
|
Type
|
WASH
|
Details
|
After being washed with dichloromethane (2×200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
ADDITION
|
Details
|
was treated with charcoal (10 g)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite (13×2 cm)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
|
Name
|
Jones reagent
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise in a period of 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Celite (100 g) was then added
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite (13×2 cm)
|
Type
|
WASH
|
Details
|
washed with 2:1 acetone-water (3×200 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the most acetone from the combined filtrate
|
Type
|
CUSTOM
|
Details
|
gave a aqueous suspension
|
Type
|
WASH
|
Details
|
The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure
|
Type
|
ADDITION
|
Details
|
Water (500 ml) was added to the isolated middle oily layer
|
Type
|
WASH
|
Details
|
After being washed with dichloromethane (2×200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
ADDITION
|
Details
|
was treated with charcoal (10 g)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite (13×2 cm)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
|
Name
|
Jones reagent
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise in a period of 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Celite (100 g) was then added
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite (13×2 cm)
|
Type
|
WASH
|
Details
|
washed with 2:1 acetone-water (3×200 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the most acetone from the combined filtrate
|
Type
|
CUSTOM
|
Details
|
gave a aqueous suspension
|
Type
|
WASH
|
Details
|
The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure
|
Type
|
ADDITION
|
Details
|
Water (500 ml) was added to the isolated middle oily layer
|
Type
|
WASH
|
Details
|
After being washed with dichloromethane (2×200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
ADDITION
|
Details
|
was treated with charcoal (10 g)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite (13×2 cm)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |